molecular formula C22H17Cl2N3S B12041311 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole CAS No. 443738-33-8

3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole

Cat. No.: B12041311
CAS No.: 443738-33-8
M. Wt: 426.4 g/mol
InChI Key: JUWIKACBRMYBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of chlorobenzyl, chlorophenyl, and tolyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using corresponding chlorobenzyl and chlorophenyl halides.

    Attachment of the Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(m-tolyl)-4H-1,2,4-triazole
  • 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(o-tolyl)-4H-1,2,4-triazole
  • 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-ethylphenyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-((2-Chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

443738-33-8

Molecular Formula

C22H17Cl2N3S

Molecular Weight

426.4 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17Cl2N3S/c1-15-6-12-19(13-7-15)27-21(16-8-10-18(23)11-9-16)25-26-22(27)28-14-17-4-2-3-5-20(17)24/h2-13H,14H2,1H3

InChI Key

JUWIKACBRMYBON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.